molecular formula C20H17F2N3O5 B6518591 2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 891869-11-7

2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B6518591
CAS RN: 891869-11-7
M. Wt: 417.4 g/mol
InChI Key: ZULDLCVQZJCNLG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazine ring (a six-membered ring with two nitrogen atoms), which is a common structure in many pharmaceuticals . The molecule also contains difluorophenyl and dimethoxyphenyl groups, which are commonly used in medicinal chemistry due to their ability to form stable interactions with biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The difluorophenyl and dimethoxyphenyl groups would likely contribute to the overall polarity of the molecule, while the pyrazine ring could potentially participate in pi-pi stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of multiple functional groups and a heterocyclic ring could potentially result in a relatively high molecular weight .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. The difluorophenyl and dimethoxyphenyl groups could potentially form stable interactions with biological targets, while the pyrazine ring could participate in pi-pi stacking interactions .

Future Directions

Future research could potentially focus on exploring the biological activity of this compound and its potential uses in medicinal chemistry. This could involve testing the compound against various biological targets and studying its pharmacokinetics and pharmacodynamics .

properties

IUPAC Name

2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O5/c1-29-13-4-6-16(17(10-13)30-2)23-18(26)11-24-7-8-25(20(28)19(24)27)12-3-5-14(21)15(22)9-12/h3-10H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULDLCVQZJCNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3,4-difluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

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